molecular formula C21H25N7O4 B2722156 ethyl 4-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-4-oxobutanoate CAS No. 920184-17-4

ethyl 4-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-4-oxobutanoate

Cat. No. B2722156
CAS RN: 920184-17-4
M. Wt: 439.476
InChI Key: YTKNAKNYWLKCLM-UHFFFAOYSA-N
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Description

The compound “ethyl 4-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-4-oxobutanoate” is a complex organic molecule that features a pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold . It’s part of a new set of small molecules designed as novel CDK2 targeting compounds .


Synthesis Analysis

The synthesis of such compounds involves the design of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . The exact synthesis process of this specific compound is not detailed in the available resources.


Molecular Structure Analysis

The molecular structure of this compound is complex, featuring a pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold . These scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds .

Mechanism of Action

The compound is designed as a novel CDK2 targeting compound . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner . The exact mechanism of action of this specific compound is not detailed in the available resources.

properties

IUPAC Name

ethyl 4-[4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N7O4/c1-3-32-18(30)9-8-17(29)26-10-12-27(13-11-26)20-19-21(23-14-22-20)28(25-24-19)15-4-6-16(31-2)7-5-15/h4-7,14H,3,8-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTKNAKNYWLKCLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N7O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-4-oxobutanoate

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